

Preparing OD36 Stock Solutions in DMSO: An Application Note and Protocol

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: OD36
Cat. No.: B15542864

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Introduction

OD36 is a potent and selective macrocyclic inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), a key signaling node in the innate immune response.^{[1][2][3][4]} It also demonstrates inhibitory activity against Activin A receptor type II-like kinase 1 (ALK1) and ALK2.^{[1][5]} With an IC₅₀ of 5.3 nM for RIPK2, **OD36** is a valuable tool for studying inflammatory diseases and exploring therapeutic interventions.^{[1][2][3][5]} This document provides detailed protocols for the preparation of **OD36** stock solutions in Dimethyl Sulfoxide (DMSO), along with essential data on its physicochemical properties, storage, and handling. Additionally, it outlines a protocol for a common cell-based assay and illustrates the relevant signaling pathway.

Data Presentation

Quantitative data for **OD36** is summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical and Pharmacological Properties of **OD36**

| Property | Value | References |
|-----------------------------|-----------------------------------------------------------------|--------------|
| Molecular Weight | 330.77 g/mol | [6] |
| Formula | C ₁₆ H ₁₅ ClN ₄ O ₂ | [6] |
| CAS Number | 1638644-62-8 | [1][3] |
| Primary Target | RIPK2 | [1][2][3] |
| RIPK2 IC ₅₀ | 5.3 nM | [1][2][3][5] |
| ALK2 K _d | 37 nM | [1][5] |
| ALK1 K _d | 90 nM | [1][5] |
| ALK2 IC ₅₀ | 47 nM | [1][5] |
| ALK2 R206H IC ₅₀ | 22 nM | [1][5] |

 Table 2: Solubility and Storage of **OD36**

| Solvent | Solubility | Storage of Powder | Storage of Stock Solution | References |
|-------------------------|------------------------------|-------------------|---------------------------|------------|
| DMSO | ≥ 33.33 mg/mL (100.76 mM) | -20°C for 3 years | -80°C for 6 months | [1][2] |
| 50 mg/mL | 4°C for 2 years | -20°C for 1 month | [1] | |
| 66 mg/mL (199.53 mM) | [2] | | | |
| Ethanol | 5 mM | [3] | | |

Experimental Protocols

Protocol 1: Preparation of a 10 mM OD36 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of **OD36** in DMSO. It is crucial to use high-purity, anhydrous DMSO to ensure maximum solubility.[1][2]

Materials:

- **OD36** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)
- Calibrated analytical balance
- Pipettes

Procedure:

- **Equilibration:** Allow the vial of **OD36** powder to equilibrate to room temperature before opening to prevent condensation.
- **Weighing:** Carefully weigh the desired amount of **OD36** powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.31 mg of **OD36** (Molecular Weight = 330.77 g/mol).
- **Dissolution:**
 - Transfer the weighed **OD36** powder into a sterile microcentrifuge tube.
 - Add the calculated volume of anhydrous DMSO. For a 10 mM solution from 3.31 mg of **OD36**, add 1 mL of DMSO.
 - Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.[7]
- **Ensuring Complete Solubilization** (if necessary):

- If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.^[7]
- Alternatively, warm the solution in a 37-40°C water bath for 10-15 minutes. Avoid excessive heat to prevent compound degradation.^[7]
- Visually inspect the solution to ensure no particulate matter remains.
- Aliquoting and Storage:
 - Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.^{[1][8]}
 - Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).^{[1][2]}

Protocol 2: Cell-Based Assay for Inhibition of BMP-6-induced Smad1/5 Phosphorylation

This protocol provides a general method to assess the inhibitory activity of **OD36** on the ALK2 pathway by measuring the phosphorylation of Smad1/5 in response to BMP-6 stimulation.^[1]

Materials:

- KS483 cells (or other suitable cell line expressing ALK2)
- Complete cell culture medium
- **OD36** DMSO stock solution (prepared as in Protocol 1)
- Bone Morphogenetic Protein 6 (BMP-6)
- Phosphate-Buffered Saline (PBS)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit

- SDS-PAGE gels and Western blot apparatus
- Primary antibodies: anti-phospho-Smad1/5, anti-total-Smad1/5, anti-GAPDH (or other loading control)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

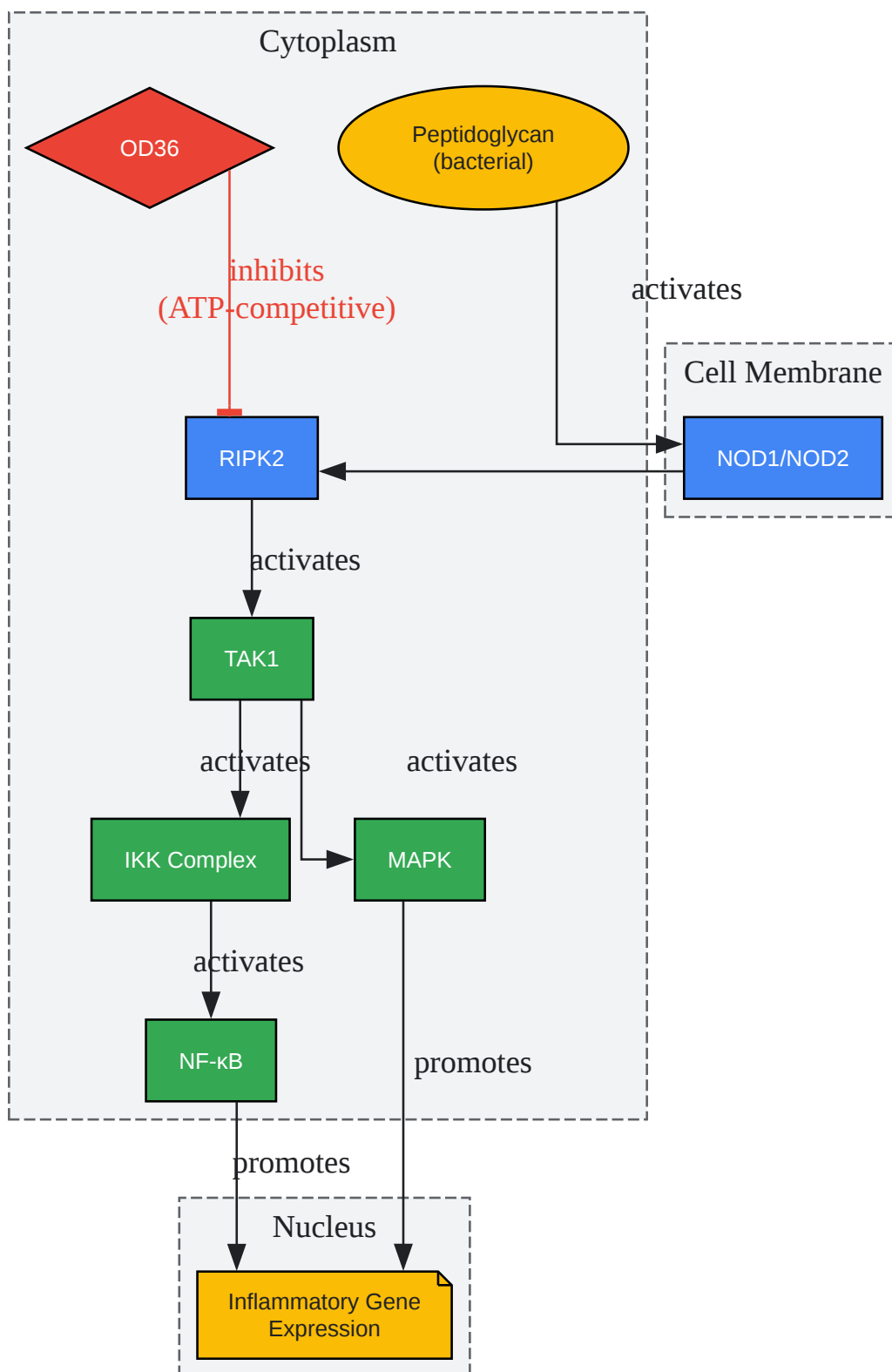
Procedure:

- Cell Seeding: Seed KS483 cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.
- Pre-treatment with **OD36**:
 - Prepare serial dilutions of **OD36** in complete culture medium from the DMSO stock solution. A typical concentration range to test is 0.1 μ M to 1 μ M.[1][5]
 - Ensure the final DMSO concentration in the culture medium is below 0.5% to avoid cytotoxicity.[9] Include a vehicle control (medium with the same concentration of DMSO).
 - Remove the old medium from the cells and add the medium containing the different concentrations of **OD36** or vehicle control.
 - Incubate the cells for the desired pre-treatment time (e.g., 24 hours).[1][5]
- Stimulation:
 - Following pre-treatment, stimulate the cells with BMP-6 at a final concentration of 50 ng/mL for a specified time (e.g., 30-60 minutes).[1]
- Cell Lysis:
 - Wash the cells with ice-cold PBS.
 - Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice.

- Scrape the cells and collect the lysates.
- Protein Quantification and Western Blotting:
 - Determine the protein concentration of each lysate using a BCA assay.
 - Perform SDS-PAGE and Western blotting according to standard procedures to detect phospho-Smad1/5, total Smad1/5, and the loading control.
- Data Analysis:
 - Quantify the band intensities and normalize the phospho-Smad1/5 signal to the total Smad1/5 and loading control signals.
 - Compare the levels of p-Smad1/5 in **OD36**-treated cells to the vehicle-treated, BMP-6 stimulated control to determine the inhibitory effect of **OD36**.

Mandatory Visualizations

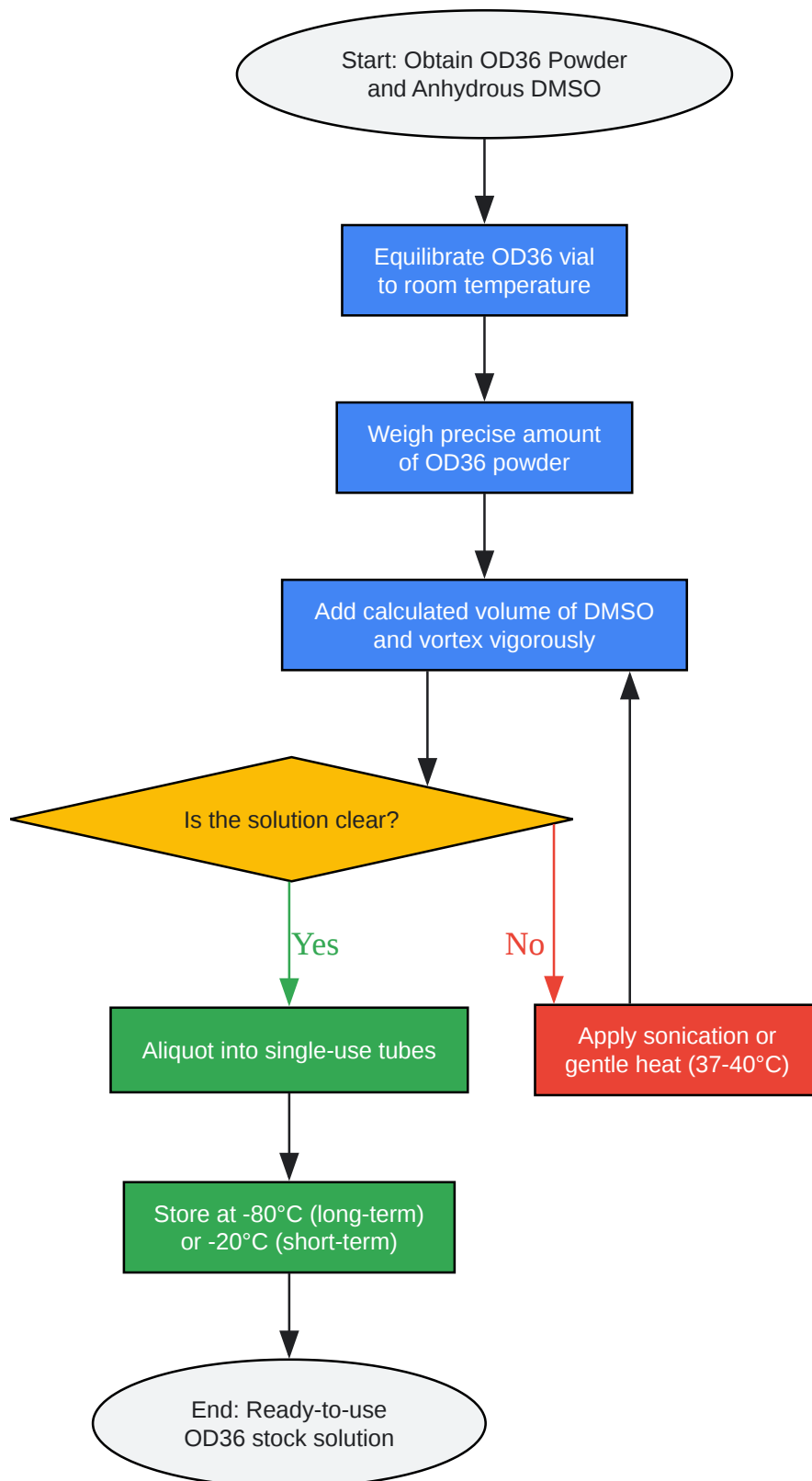
Signaling Pathway of RIPK2 Inhibition by OD36



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Caption: **OD36** inhibits the NOD/RIPK2 signaling pathway.

Experimental Workflow for OD36 Stock Preparation



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Caption: Workflow for preparing **OD36** stock solution in DMSO.

Safety and Handling

OD36 is intended for research use only.[1][5] Standard laboratory safety precautions should be followed when handling this compound. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. In case of contact with eyes or skin, rinse thoroughly with water.[10] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[6][10]

Disclaimer: This document is for informational purposes only and is not a substitute for the user's own judgment and expertise. Users should consult the original literature and supplier's instructions for the most up-to-date and complete information.

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